molecular formula C8H5BrClNO B1449988 2-(3-Bromo-5-chlorophenoxy)acetonitrile CAS No. 2025006-40-8

2-(3-Bromo-5-chlorophenoxy)acetonitrile

Cat. No.: B1449988
CAS No.: 2025006-40-8
M. Wt: 246.49 g/mol
InChI Key: OFAUBBQTRODRDN-UHFFFAOYSA-N
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Description

“2-(3-Bromo-5-chlorophenoxy)acetonitrile” is an organic compound that belongs to the nitrile family. It is a crystalline solid with the molecular formula C8H4BrClN .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a chlorine atom attached to the phenyl ring, with an acetonitrile group attached via an oxygen atom . The InChI code for this compound is InChI=1S/C8H5BrClN/c9-7-3-6 (1-2-11)4-8 (10)5-7/h3-5H,1H2 .


Physical and Chemical Properties Analysis

“this compound” is a crystalline solid. The molecular weight of this compound is 230.49 g/mol . Its solubility in water and ethanol is low.

Scientific Research Applications

Environmental Impact and Degradation

Research has demonstrated that chlorophenols, compounds structurally related to “2-(3-Bromo-5-chlorophenoxy)acetonitrile,” are significant environmental pollutants due to their persistence and toxic effects. These compounds, including chlorophenols and chlorinated ethenes, are primarily released from agricultural and industrial activities, finding their way into various environmental compartments such as water bodies, soil, and air. The degradation of these pollutants, including their transformation into more harmful compounds like dioxins and furans under certain conditions, has been a significant area of study. For instance, the formation and fate of chlorophenols in municipal solid waste incineration highlight the complex pathways leading to dioxin and furan generation, which poses risks to human health and the environment (Peng et al., 2016).

Toxicological Effects

Chlorophenols and brominated flame retardants have been extensively studied for their toxicological effects on aquatic life, demonstrating that these compounds can lead to oxidative stress, immune system disruption, and endocrine dysfunction in exposed organisms. The bioaccumulation of these compounds in the food chain further exacerbates their toxic effects, emphasizing the need for understanding and mitigating their presence in the environment. The review on chlorophenols' toxic effects in fish provides insight into the mechanisms through which these compounds exert their toxicity, including oxidative stress and modulation of immune and endocrine functions (Ge et al., 2017).

Safety and Hazards

This compound is considered hazardous and can cause severe respiratory and skin irritation . It has been classified with the signal word ‘Warning’ and hazard statements H302, H312, H332 indicating harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-(3-bromo-5-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAUBBQTRODRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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